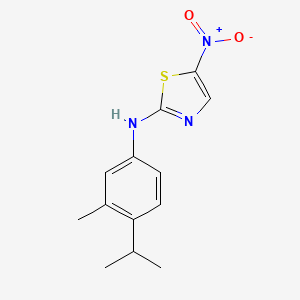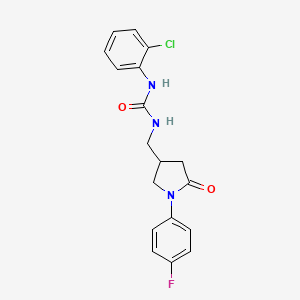
1-(2-Chlorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(2-Chlorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea" is a structurally complex molecule that may have potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into related compounds and their synthesis, properties, and potential applications, particularly in the context of medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related urea derivatives is well-documented. For instance, 1-aryl-3-(2-chloroethyl) ureas have been synthesized from 4-phenylbutyric acid and alkylanilines, demonstrating the versatility of urea synthesis in producing compounds with potential anticancer properties . Similarly, 1,3-disubstituted ureas with phenyl fragments containing halogen substituents have been synthesized with good yields, indicating the feasibility of introducing various substituents into the urea framework . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques. For example, the structure of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was confirmed by IR and X-ray diffraction studies, which could provide a basis for understanding the structural aspects of the target compound . The importance of molecular structure analysis is underscored by its role in determining the physical and chemical properties of a compound, as well as its biological activity.
Chemical Reactions Analysis
The reactivity of urea derivatives is an important aspect of their chemical behavior. The papers provided do not directly address the chemical reactions of the specific compound , but they do highlight the reactivity of similar urea compounds. For instance, the synthesis of N,N'-disubstituted ureas containing polycyclic fragments suggests that the urea moiety can be functionalized with various substituents, which may influence the compound's reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are crucial for their potential applications. The cytotoxicity of 1-aryl-3-(2-chloroethyl) ureas against human adenocarcinoma cells indicates that these compounds have significant biological activity, which could be relevant to the compound of interest . Additionally, the first hyperpolarizability and HOMO-LUMO analysis of related compounds provide insights into their electronic properties and potential as materials for nonlinear optical applications .
Scientific Research Applications
Pharmacological Applications
Neurological Research : Certain N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, including compounds similar in structure to the subject chemical, have demonstrated anxiolytic and muscle-relaxant properties, potentially mediated centrally. This finding opens avenues for exploring similar compounds in the treatment of anxiety and muscle tension disorders (Rasmussen et al., 1978).
Cancer Research : Diaryl ureas, a category including compounds like the one , have been evaluated for their antiproliferative activity against various cancer cell lines. Some of these compounds have shown significant inhibitory effects, suggesting potential use in cancer treatment (Jian Feng et al., 2020).
Chemical and Material Science Applications
Corrosion Inhibition : Compounds structurally related to the subject chemical have shown effectiveness as corrosion inhibitors in mild steel, particularly in acidic environments. This is crucial for extending the life of metal structures and components in industrial applications (Bahrami & Hosseini, 2012).
Optoelectronic Device Fabrication : Chalcone derivatives similar in structure have been studied for their electrooptic properties. They exhibit high second and third harmonic generation values, making them promising for use in optoelectronic device fabrication due to their superior nonlinear optical properties (Shkir et al., 2018).
Pesticide Research : The crystal structure of related benzoylurea pesticides has been studied, providing insights into their effectiveness and interactions with targets. This research is fundamental for developing more efficient and safer pesticides (Jeon et al., 2014).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2/c19-15-3-1-2-4-16(15)22-18(25)21-10-12-9-17(24)23(11-12)14-7-5-13(20)6-8-14/h1-8,12H,9-11H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRWHJGHCLQAQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)-N-cyclopropylacetamide](/img/structure/B3013302.png)
![(2E,2'E)-3,3'-(thiophene-2,5-diyl)bis(2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)](/img/structure/B3013303.png)
![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3013307.png)
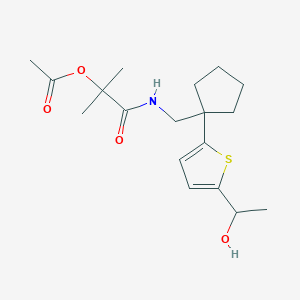
![7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3013311.png)

![2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(2-methyl propyl)acetamide](/img/structure/B3013314.png)
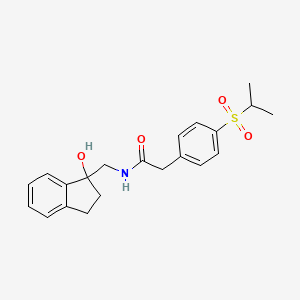
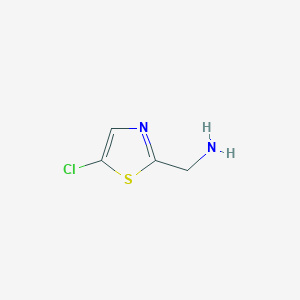
![N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3013319.png)
![[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine](/img/structure/B3013321.png)

